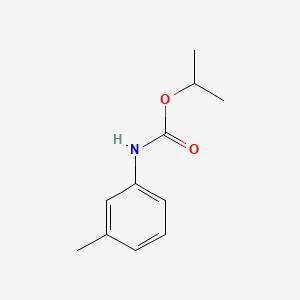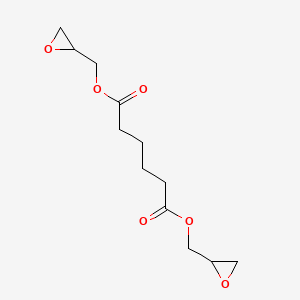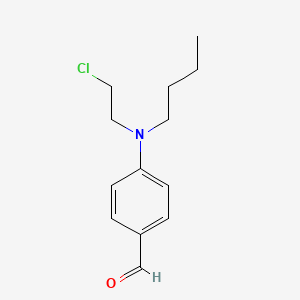
3-アミノ-2-ベンジル-3,4-ジヒドロキナゾリン-4-オン
説明
“3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one” is a compound that belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .
Synthesis Analysis
A variety of methods have been reported for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. For instance, a green synthetic protocol has been developed for the efficient preparation of these derivatives with excellent yield in aqueous media . Another method involves a one-pot three-component coupling of isatoic anhydride, amines, and aldehydes in water using magnetically recoverable Fe(3)O(4) nanoparticles .Molecular Structure Analysis
The molecular structure of “3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one” involves a quinazoline moiety substituted by an amine group . In one study, a compound with a similar structure participated in a H-bond interaction through its C=O group of the quinazoline-4(1H)-one ring with TYR151 of chain A .Chemical Reactions Analysis
Quinazolinones and quinazolines possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . These derivatives possess antibacterial activities, especially against the gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .Physical and Chemical Properties Analysis
The molecular weight of “3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one” is 251.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass are 251.105862047 g/mol . The topological polar surface area is 58.7 Ų .科学的研究の応用
抗腫瘍および抗がん作用
3-アミノ-2-ベンジル-3,4-ジヒドロキナゾリン-4-オンなどのキナゾリン-4(1H)-オン誘導体は、抗腫瘍および抗がん作用を有することが報告されています。 これらの化合物は、腫瘍の増殖を阻害し、さまざまな形態のがんに対抗する可能性を秘めているため、研究されています .
抗酸化作用
これらの化合物は、抗酸化能力も示しており、細胞を酸化ストレスから保護するのに役立ちます。酸化ストレスは、慢性疾患につながる可能性のある要因です .
抗菌および抗真菌作用
キナゾリン-4(1H)-オン誘導体の抗菌および抗真菌作用は、耐性菌株や真菌による感染症の治療のための新しい抗菌薬の開発において、有望な候補となっています .
抗けいれん作用
キナゾリン-4(1H)-オンは、抗けいれん作用について研究されており、てんかんやその他の発作性疾患の治療に役立つ可能性があります .
5-HT受容体リガンド
5-ヒドロキシトリプタミン(5-HT)受容体のリガンドとして、キナゾリン-4(1H)-オン誘導体は、神経科学研究やセロトニン調節に関連する障害の治療に応用できる可能性があります .
細胞毒性評価
作用機序
Quinazolinones and quinazolines have inhibitory effects on thymidylate synthase, poly-(ADP-ribose) polymerase (PARP), and tyrosine kinase . In one study, a compound with a similar structure to “3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one” showed inhibitory effects on major pteridine reductase 1 (PTR1) .
将来の方向性
生化学分析
Biochemical Properties
The biochemical properties of 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one are not fully understood yet. It is known that quinazolinone derivatives, to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Quinazolinone derivatives, such as 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one, have been found to exhibit cytotoxic effects on various types of cells . They have been shown to inhibit the growth of cancer cells, including breast, ovarian, colon, renal, and prostate cancer cells . These compounds exert their effects by influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one is not fully understood. It is known that quinazolinone derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one in laboratory settings are not well-documented. It is known that quinazolinone derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one at different dosages in animal models are not well-documented. It is known that quinazolinone derivatives can exhibit anti-inflammatory effects in animal models .
Metabolic Pathways
The metabolic pathways involving 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one are not well-documented. It is known that quinazolinone derivatives can interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one within cells and tissues are not well-documented. It is known that quinazolinone derivatives can interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one and its effects on activity or function are not well-documented. It is known that quinazolinone derivatives can be directed to specific compartments or organelles .
特性
IUPAC Name |
3-amino-2-benzylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-18-14(10-11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)15(18)19/h1-9H,10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRIVXDQCGLBBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340060 | |
| Record name | 3-amino-2-benzyl-3,4-dihydroquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194281 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
74772-59-1 | |
| Record name | 3-amino-2-benzyl-3,4-dihydroquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Benzenamine, 4-[(6-methoxy-2-benzothiazolyl)azo]-N,N-dimethyl-](/img/structure/B1618660.png)
![1,2,4-Triazolo[4,3-a]pyrimidin-5-ol, 7-methyl-](/img/structure/B1618662.png)
![1,4-Benzenediamine, N,N,N',N'-tetrakis[4-(diethylamino)phenyl]-](/img/structure/B1618663.png)





